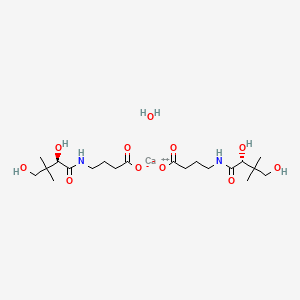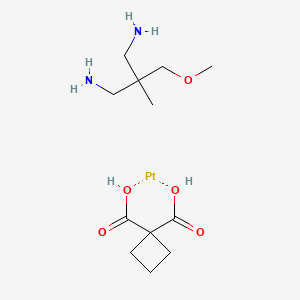
Calcium hopantenate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hopantenate hemihydrate, also known as calcium D-(+)-4-(2,4-dihydroxy-3,3-dimethylbutylamido)butyrate hemihydrate, is a calcium salt of hopantenic acid. This compound is primarily recognized for its nootropic and neuroprotective properties. It is widely used in the treatment of various neurological and psychological conditions, particularly in Russia and some other countries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium hopantenate hemihydrate involves the reaction of hopantenic acid with calcium hydroxide. The process typically includes the following steps:
Preparation of Hopantenic Acid: Hopantenic acid is synthesized through the condensation of pantothenic acid with glycine.
Formation of Calcium Salt: Hopantenic acid is then reacted with calcium hydroxide in an aqueous medium to form calcium hopantenate. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired product.
Crystallization: The resulting solution is subjected to crystallization to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of hopantenic acid.
- Reaction with calcium hydroxide in industrial reactors.
- Purification and crystallization using industrial crystallizers.
Chemical Reactions Analysis
Types of Reactions: Calcium hopantenate hemihydrate undergoes various chemical reactions, including:
- Hydrolysis: In aqueous solutions, it can hydrolyze to release hopantenic acid and calcium ions.
- Complexation: It can form complexes with other metal ions under specific conditions.
Common Reagents and Conditions:
- Hydrolysis: Water and mild acidic or basic conditions.
- Complexation: Metal salts and appropriate ligands.
Major Products Formed:
- Hydrolysis: Hopantenic acid and calcium ions.
- Complexation: Metal-hopantenate complexes.
Scientific Research Applications
Calcium hopantenate hemihydrate has a wide range of applications in scientific research:
- Chemistry: Used as a reagent in the synthesis of various organic compounds.
- Biology: Studied for its effects on cellular metabolism and neuroprotection.
- Medicine: Extensively used in the treatment of neurological disorders such as epilepsy, cognitive impairment, and attention deficit hyperactivity disorder (ADHD). It is known for its nootropic and anticonvulsant properties .
- Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of calcium hopantenate hemihydrate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA and thereby exerting a calming effect on the nervous system. This mechanism is responsible for its neuroprotective, nootropic, and anticonvulsant properties .
Comparison with Similar Compounds
- Pantothenic Acid: A precursor in the synthesis of hopantenic acid.
- Calcium Pantothenate: Another calcium salt with similar applications in medicine and industry.
Comparison:
- Calcium hopantenate hemihydrate is unique due to its specific interaction with GABA receptors, which is not observed with calcium pantothenate.
- Pantothenic acid serves as a precursor but lacks the direct pharmacological effects seen with this compound.
Properties
Molecular Formula |
C20H38CaN2O11 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate;hydrate |
InChI |
InChI=1S/2C10H19NO5.Ca.H2O/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);;1H2/q;;+2;/p-2/t2*8-;;/m00../s1 |
InChI Key |
JBNULYRBVMNPIS-OWJCAWTQSA-L |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B10782565.png)
![3-Tert-butyl-2,3,4,4a,8,9,13b,14-octahydro-1h-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol](/img/structure/B10782568.png)





![[C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B10782604.png)
![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)





